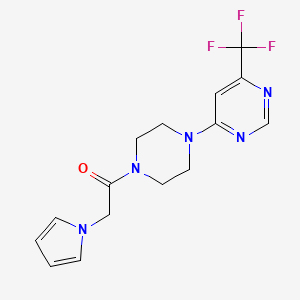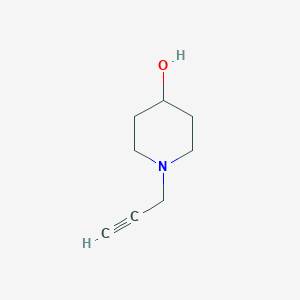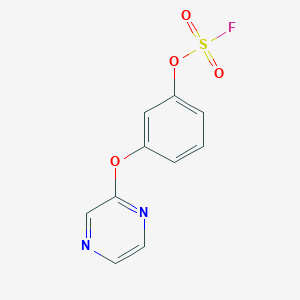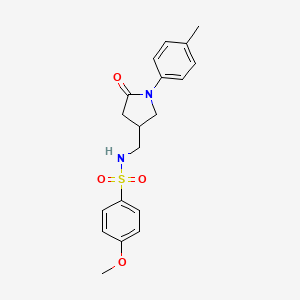![molecular formula C23H15ClFN3 B2721850 1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-54-7](/img/structure/B2721850.png)
1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrazoloquinolines, which have been found to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Sensors
The pyrazoloquinoline chromophore is a key component in the development of brightly fluorescent molecular sensors. It has been utilized in the construction of fluorophore-spacer-receptor systems and fluoroionophores, which operate via intramolecular charge transfer mechanisms. These systems exhibit strong analyte-induced fluorescence enhancement or ratiometric dual emission, making them particularly useful for metal ion recognition in various applications (Rurack et al., 2002).
Optical Absorption and Quantum Chemical Studies
Extensive experimental investigations and quantum chemical calculations have been conducted to analyze the absorption spectra of pyrazoloquinoline derivatives. These studies offer insights into the spectral positions, absorption thresholds, and the broadening of absorption bands, contributing significantly to our understanding of the electronic-vibronic coupling and temperature-dependent red-shifts in absorption bands. Such research is crucial for the development of novel photophysical materials (Całus et al., 2006).
Synthesis and Transformations in Organic Chemistry
The synthesis and transformations of quinoline derivatives, including pyrazoloquinolines, have been explored for their potential in creating efficient fluorophores. These compounds are widely applied in biochemistry and medicine, particularly for studying various biological systems. New derivatives offer improved sensitivity and selectivity, making them valuable for research in antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Photophysical Properties and Molecular Logic Switches
The study of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline has highlighted their photophysical properties, including solvatochromism, acidochromism, and solid-state fluorescence. These properties underpin their use in molecular logic switches, demonstrating the significant potential of pyrazoloquinoline derivatives in the development of advanced fluorescent sensors and materials for electronic applications (Uchacz et al., 2016).
Wirkmechanismus
Target of Action
Quinoline derivatives, which this compound is a part of, are known to target bacterial enzymes like dna gyrase and dna topoisomerase iv .
Mode of Action
It is known that quinolones, a class of compounds that includes this compound, interact with their targets by stabilizing a covalent enzyme-dna complex in which the dna is cleaved in both strands . This leads to cell death and is a very effective way of killing bacteria .
Biochemical Pathways
Quinolones are known to affect the dna replication process by inhibiting the action of dna gyrase and topoisomerase iv enzymes .
Pharmacokinetics
Quinolones are generally well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The action of quinolones typically results in the inhibition of bacterial dna synthesis, leading to cell death .
Action Environment
Factors such as ph, temperature, and presence of divalent cations can affect the activity of quinolones .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3/c1-14-5-7-15(8-6-14)22-20-13-26-21-10-9-17(25)12-19(21)23(20)28(27-22)18-4-2-3-16(24)11-18/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKNMEJSZZVTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2721769.png)

![N-(3,4-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2721772.png)
![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B2721774.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2721775.png)

![1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2721781.png)
![Methyl 2-aminospiro[3.4]octane-2-carboxylate hcl](/img/structure/B2721782.png)



![N-(2-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2721787.png)
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2721789.png)